1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the molecule. Techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis can be used to confirm the structures of these derivatives .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring can participate in various reactions such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1,2,3-triazoles are known to be stable against metabolic degradation, able to form hydrogen bonds, and engage in dipole-dipole and π-stacking interactions .Scientific Research Applications
Scientific Research Applications
Caspase-3 Inhibition
Research on structurally related isatin 1,2,3-triazoles demonstrated potent inhibitory effects against caspase-3, a critical enzyme in apoptosis, suggesting potential applications in the development of anti-apoptotic agents (Jiang & Hansen, 2011). These findings may indicate that modifications incorporating the triazolyl sulfonyl phenyl pyrrolidine dione structure could be explored for therapeutic interventions in diseases where apoptosis plays a key role.
Synthetic Methodologies
Research involving the use of sulfonyl azides for the regiocontrolled synthesis of polysubstituted pyrroles showcases the versatility of sulfonyl groups in facilitating complex reactions (Miura et al., 2013). This suggests that the sulfonyl phenyl component of the compound could be beneficial in synthetic organic chemistry for constructing complex molecular architectures.
Antioxidant Properties
Studies on similar compounds have demonstrated significant inhibitory effects on lipid peroxidation, an important factor in oxidative stress, suggesting potential antioxidant applications (Braughler et al., 1987). This indicates that derivatives of the specified compound could be explored for their antioxidant capabilities in biological systems.
Cytotoxic Activity
The synthesis and evaluation of chromeno[3,4-c]pyrrole-3,4-dione derivatives for cytotoxic activity against cancer cell lines highlight the potential of pyrrolidine diones in anticancer research (Azab et al., 2017). This suggests that the compound's pyrrolidine dione moiety could have applications in the development of novel anticancer agents.
Drug Delivery Systems
The encapsulation of lipophilic compounds in water-soluble cages for improved cytotoxicity against cancer cells indicates potential drug delivery applications (Mattsson et al., 2010). This implies that structural features of the compound, such as solubility modulation, could be utilized in designing more effective drug delivery systems.
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure is able to form hydrogen bonds, which may contribute to its binding affinity .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various pathways that are regulated by estrogen, including the proliferation of certain types of cancer cells .
Result of Action
The primary result of the compound’s action is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
Various internal and external factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of other drugs, diet, and genetic factors . Additionally, the compound’s stability could be influenced by environmental conditions such as temperature and pH .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBGPOLORPUALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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